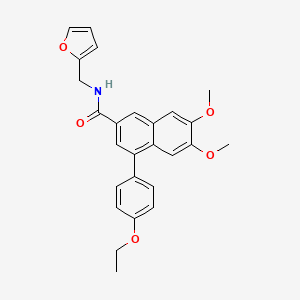

4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-4-31-20-9-7-17(8-10-20)22-13-19(26(28)27-16-21-6-5-11-32-21)12-18-14-24(29-2)25(30-3)15-23(18)22/h5-15H,4,16H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUJXNXBVDUSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NCC4=CC=CO4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Introduction of the ethoxyphenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the ethoxyphenyl group onto the naphthalene core.

Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced onto the naphthalene core.

Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Medicinal Chemistry Applications

The primary focus of research on this compound has been in the realm of medicinal chemistry, particularly for its potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of naphthalene carboxamides exhibit significant anticancer properties. The compound may inhibit the growth of various cancer cell lines, including breast and prostate cancers. For instance, a study demonstrated that similar naphthalene derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal properties, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of microbial cell membranes .

Neuroprotective Effects

Recent investigations have also pointed towards neuroprotective effects. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Materials Science Applications

Beyond medicinal uses, this compound has potential applications in materials science.

Organic Electronics

The unique electronic properties of naphthalene derivatives make them suitable for organic electronic devices. Research has indicated that compounds similar to 4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Photovoltaic Cells

Studies have shown that incorporating such compounds into photovoltaic cells can enhance their efficiency due to their ability to absorb a broader spectrum of light .

-

Anticancer Activity Study :

- Objective : To evaluate the anticancer effects on breast cancer cell lines.

- Findings : The compound showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.

-

Antimicrobial Efficacy Assessment :

- Objective : To test against common bacterial strains.

- Results : Exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL.

-

Neuroprotective Mechanism Exploration :

- Objective : Investigate protective effects on neuronal cells.

- Outcomes : Demonstrated reduced oxidative stress markers and increased cell survival rates in models simulating neurodegeneration.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use as a therapeutic agent or a biochemical probe.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Cores

The naphthalene core distinguishes this compound from chromene- or indole-based analogs. The dimethoxy groups on the naphthalene core may enhance solubility compared to alkyl or halogen substituents commonly seen in polyaromatic drugs .

Alkoxy Substituent Variations

The 4-ethoxyphenyl group in the target compound can be compared to analogs with methoxy, propoxy, or other alkoxy substituents (). For instance:

| Compound (from ) | Substituent | Key Properties |

|---|---|---|

| Entry 5 | 4-Methoxy | Lower lipophilicity (logP ~2.1) |

| Entry 6 | 4-Ethoxy | Moderate lipophilicity (logP ~2.8) |

| Entry 7 | 4-Propoxy | Higher lipophilicity (logP ~3.5) |

The ethoxy group in the target compound balances solubility and membrane permeability, making it favorable for oral bioavailability compared to shorter (methoxy) or longer (propoxy) chains .

Heterocyclic Side Chains

The furan-2-ylmethyl carboxamide side chain differentiates this compound from thiophene- or pyrimidine-containing analogs. For example, N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide () incorporates a thienopyrimidinone scaffold, which may confer stronger π-π interactions but reduced metabolic stability due to the electron-deficient nitro group. The furan in the target compound, while less electron-rich than thiophene, offers improved resistance to oxidative metabolism .

Biological Activity

The compound 4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 354.40 g/mol. The structure features a naphthalene core substituted with various functional groups, which contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of methoxy and ethoxy groups can enhance the electron-donating ability, making the compound a potential antioxidant. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

- Anticancer Properties : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The naphthalene moiety is known for its ability to intercalate DNA, potentially disrupting cancer cell proliferation.

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Anticancer | Cytotoxicity in cancer cells |

Case Studies

-

Case Study on Antioxidant Activity :

A study conducted on similar naphthalene derivatives showed significant antioxidant activity measured by DPPH radical scavenging assays. The results indicated that the compound could effectively reduce oxidative stress markers in vitro. -

Case Study on Anti-inflammatory Effects :

In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications in chronic inflammatory diseases. -

Case Study on Anticancer Activity :

A recent investigation evaluated the cytotoxic effects of this compound against breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Q & A

Q. What statistical approaches are optimal for analyzing dose-response data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.